Thietan-3-ylmethanol
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Overview
Description
Thietan-3-ylmethanol is an organic compound with the molecular formula C4H8OS. It is a colorless to yellow liquid that is primarily used in chemical synthesis and research. The compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and a hydroxymethyl group attached to the third carbon of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-3-ylmethanol can be synthesized through various methods, including:
Grignard Reaction: One common method involves the reaction of a thietane derivative with a Grignard reagent. .
Ring Expansion: Another method involves the ring expansion of thiiranes.
Industrial Production Methods: Industrial production of this compound often involves the use of optimized reaction conditions to ensure high yield and purity. This includes maintaining anhydrous conditions and using appropriate solvents like diethyl ether to stabilize the Grignard reagent .
Chemical Reactions Analysis
Types of Reactions: Thietan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thietan-3-ylmethane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Thietan-3-ylmethanal or thietan-3-ylmethanoic acid.
Reduction: Thietan-3-ylmethane.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
Thietan-3-ylmethanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thietan-3-ylmethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thietane ring can also engage in unique chemical interactions, contributing to the compound’s overall properties .
Comparison with Similar Compounds
Thiiran-2-ylmethanol: A three-membered ring analog with similar reactivity but different ring strain and stability.
Thietan-2-ylmethanol: Another thietane derivative with the hydroxymethyl group attached to the second carbon.
Oxetan-3-ylmethanol: An oxygen analog with a four-membered ring containing an oxygen atom instead of sulfur
Uniqueness: Thietan-3-ylmethanol is unique due to its four-membered sulfur-containing ring, which imparts distinct chemical and physical properties. The presence of the sulfur atom influences the compound’s reactivity, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
thietan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-1-4-2-6-3-4/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRVLKQKYDECIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499730-57-2 |
Source
|
Record name | (thietan-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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